molecular formula C5H10N4O2 B12360851 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione

Katalognummer: B12360851
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: HDFWIFPBSHEQJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It is part of the diazinane family, which consists of a six-membered ring with two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diamine with a diketone, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to speed up the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving nitrogen metabolism.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diamino-2,4-dione: Similar structure but lacks the methyl group.

    5,6-Dihydroxy-1-methyl-1,3-diazinane-2,4-dione: Contains hydroxyl groups instead of amino groups.

    6-Methyl-1,3,5-triazine-2,4-diamine: Another nitrogen-containing heterocycle with a different ring structure.

Uniqueness

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific arrangement of amino groups and the presence of a methyl group

Eigenschaften

Molekularformel

C5H10N4O2

Molekulargewicht

158.16 g/mol

IUPAC-Name

5,6-diamino-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H10N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h2-3H,6-7H2,1H3,(H,8,10,11)

InChI-Schlüssel

HDFWIFPBSHEQJH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(C(=O)NC1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.